REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH2:12][CH3:13])[CH2:3][CH2:4][C:5]1([OH:11])[CH2:10][CH2:9][CH2:8][O:7][CH2:6]1.C(OO)(=[O:16])C.C([O-])(=O)C.[Na+]>C(Cl)Cl.C(O)(=O)C>[CH2:12]([C:2]1([CH2:1][OH:16])[CH2:3][CH2:4][C:5]2([CH2:10][CH2:9][CH2:8][O:7][CH2:6]2)[O:11]1)[CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
C=C(CCC1(COCCC1)O)CC
|
Name
|
peracetic acid
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
145 mg
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A temperature increase from 20° C. to 37° C.
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
WASH
|
Details
|
The organic phase was washed successively with two 100 ml portions of 25% potassium carbonate, and 100 ml of saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4 and vacuum
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(OC2(CC1)COCCC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |